9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted guanine derivative with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups into the molecule.
Scientific Research Applications
9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In the case of its anticancer potential, it may interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Purine Derivatives: Compounds like adenine and guanine have structural similarities and biological relevance.
Triazine Derivatives: Compounds such as melamine and cyanuric acid are structurally related and used in various applications.
Uniqueness
What sets 9-methyl-1,2,3,4-tetrahydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione apart is its fused triazine-purine structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H10N6O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
9-methyl-1,2,3,4-tetrahydropurino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C8H10N6O2/c1-13-5-4(6(15)11-8(13)16)14-3-2-9-12-7(14)10-5/h9H,2-3H2,1H3,(H,10,12)(H,11,15,16) |
InChI Key |
NZVFTOMQFWXYEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCNNC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.